Carbon tetrachloride water Carbon tetrachloride water
Brand Name: Vulcanchem
CAS No.: 61421-92-9
VCID: VC14117131
InChI: InChI=1S/CCl4.H2O/c2-1(3,4)5;/h;1H2
SMILES:
Molecular Formula: CH2Cl4O
Molecular Weight: 171.8 g/mol

Carbon tetrachloride water

CAS No.: 61421-92-9

Cat. No.: VC14117131

Molecular Formula: CH2Cl4O

Molecular Weight: 171.8 g/mol

* For research use only. Not for human or veterinary use.

Carbon tetrachloride water - 61421-92-9

Specification

CAS No. 61421-92-9
Molecular Formula CH2Cl4O
Molecular Weight 171.8 g/mol
IUPAC Name tetrachloromethane;hydrate
Standard InChI InChI=1S/CCl4.H2O/c2-1(3,4)5;/h;1H2
Standard InChI Key PRDUHXPVDHDGKN-UHFFFAOYSA-N
Canonical SMILES C(Cl)(Cl)(Cl)Cl.O

Introduction

Definition and Structural Characteristics of Carbon Tetrachloride Water Systems

Chemical Identity and Solubility Dynamics

Carbon tetrachloride (CCl₄), or tetrachloromethane, is a non-polar, tetrahedral molecule with a molecular weight of 153.82 g/mol . Its interaction with water is governed by weak van der Waals forces, resulting in limited solubility. Experimental data indicate a solubility of 785 mg/L at 20°C , decreasing with temperature due to its high volatility (boiling point: 76.5°C) . Henry’s Law constants, which quantify air-water partitioning, range from 695.88 kPa·kg/mol at 274.15 K to 7,592.2 kPa·kg/mol at 326.15 K , reflecting increased volatilization at higher temperatures (Table 1).

Table 1: Henry’s Law Constants for Carbon Tetrachloride in Water

Temperature (K)Henry’s Law Constant (kPa·kg/mol)
274.15695.88
294.651,773.3
313.154,232.2
326.157,592.2

Molecular Interactions and Hydration Phenomena

Computational studies using molecular dynamics simulations reveal that water molecules in CCl₄ exhibit altered hydrogen-bonding networks compared to bulk water . The potential of mean force (PMF) for water dimers in CCl₄ shows a stable minimum at 3 Å with a free energy of −2.8 kcal/mol, contrasting with −0.5 kcal/mol in liquid water . This suggests that CCl₄ disrupts water’s hydrogen-bonding capacity, leading to slower rotational correlation times for water molecules (5.6–7.7 ps at 250 K) .

Environmental Behavior and Remediation Strategies

Fate and Transport in Aquatic Systems

Carbon tetrachloride’s high density (1.594 g/cm³) and low solubility make it prone to forming DNAPLs in groundwater, persisting for decades . Volatilization is the primary removal mechanism, with half-lives of 18–80 years in the atmosphere due to stratospheric UV degradation . Adsorption to organic matter in soils is moderate, but migration to groundwater remains a concern, particularly near industrial sites .

Remediation Technologies

Air stripping achieves >95% removal efficiency, reducing concentrations to ≤1 µg/L . Reductive dechlorination using zero-valent metals (e.g., Zn, Sn) converts CCl₄ to less chlorinated compounds like CH₃Cl and CH₄, though reaction pathways vary with pH and redox conditions . For example, Sn-mediated reactions yield CO₂ and HCl under acidic conditions, while Zn produces CH₄ at neutral pH .

Health Impacts and Toxicological Profile

Acute and Chronic Toxicity

Acute exposure to CCl₄ causes central nervous system depression, nausea, and vomiting, while chronic exposure leads to hepatotoxicity and nephrotoxicity . Mechanistic studies attribute toxicity to cytochrome P450-mediated formation of reactive trichloromethyl radicals (·CCl₃), which induce lipid peroxidation and cellular necrosis . The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) identifies a chronic oral minimal risk level (MRL) of 0.04 mg/kg/day .

Carcinogenicity and Regulatory Limits

The International Agency for Research on Cancer (IARC) classifies CCl₄ as a Group 2B carcinogen . The WHO-derived guideline value of 4 µg/L and the U.S. EPA MCL of 0.005 mg/L are based on a 10⁻⁴ lifetime cancer risk. Hong Kong’s stricter limit (0.004 mg/L) reflects regional risk assessments.

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Static headspace GC-MS with triple-axis detection achieves sensitivities comparable to purge-and-trap methods, detecting CCl₄ at 45 ppt (pg/mL) . Key ions for quantification include m/z 117 (CCl₃⁺) and m/z 119 (CCl₃⁺ isotopologue) .

Field Sampling and Preservation

Water samples require preservation with HCl (pH ≤2) and storage at 4°C to minimize volatilization . The U.S. EPA Method 502.2 recommends using airtight vials with zero headspace .

Global Regulatory Frameworks and Compliance

International Guidelines

The Montreal Protocol (1987) phased out CCl₄ production by 2000 due to ozone-depleting potential . Residual uses in pharmaceuticals and chemical synthesis require permits under the Stockholm Convention .

National Standards

  • United States: MCL = 0.005 mg/L (EPA)

  • European Union: 0.003 mg/L (Water Framework Directive)

  • Canada: 0.005 mg/L (Canadian Council of Ministers)

Emerging Research and Future Directions

Computational Modeling of Solvent Effects

Recent molecular dynamics simulations explore CCl₄’s role as a solvent for diluted water, revealing non-isotropic rotational motions and hydrogen-bonding patterns . Such studies inform solvent design for pharmaceutical cocrystals, though CCl₄’s toxicity limits its applicability .

Advanced Oxidation Processes (AOPs)

Pilot-scale studies investigate UV/H₂O₂ systems for degrading CCl₄ in contaminated groundwater, achieving >90% mineralization via hydroxyl radical (·OH) attack .

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